2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride
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Overview
Description
2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[33]heptane hydrochloride is a complex organic compound that features a benzothiophene moiety fused with a diazaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride typically involves multi-step organic reactions. One common approach is the regioselective coupling of benzothiophene derivatives using electrophilic cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly reagents. Techniques such as direct arylation polymerization (DArP) have shown potential in reducing the need for toxic precursors and preactivation of C-H bonds, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, palladium or nickel catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
- 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15ClN2S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C13H14N2S.ClH/c1-2-11(10-4-5-16-12(10)3-1)15-8-13(9-15)6-14-7-13;/h1-5,14H,6-9H2;1H |
InChI Key |
PTBXASIBFGJCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=C4C=CSC4=CC=C3.Cl |
Origin of Product |
United States |
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